4-Methoxy-3-methyl-2-propyl-1H-indole
Description
4-Methoxy-3-methyl-2-propyl-1H-indole is a substituted indole derivative characterized by a methoxy group at position 4, a methyl group at position 3, and a propyl chain at position 2. Indole derivatives are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The methoxy group at position 4 is a common pharmacophore in bioactive indoles, influencing electronic properties and receptor interactions .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-methoxy-3-methyl-2-propyl-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-4-6-10-9(2)13-11(14-10)7-5-8-12(13)15-3/h5,7-8,14H,4,6H2,1-3H3 |
InChI Key |
MZUJDXJCIBNBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)C=CC=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2-propyl-1H-indole typically involves the functionalization of the indole nucleus. One common method includes the Japp-Klingemann coupling reaction, where 2-bromo-4-methoxy-3-methylbenzene diazonium chloride reacts with 2-formylcyclohexanone to produce the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques, including catalytic hydrogenation and electrophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methyl-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4-Methoxy-3-methyl-2-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 4-Methoxy-3-methyl-2-propyl-1H-indole with structurally related indole derivatives, emphasizing substituent positions and functional groups:
Key Observations :
- Substituent Position : The position of the methoxy group (e.g., 4- vs. 5-methoxy) significantly impacts electronic distribution and biological activity. For example, 5-methoxy derivatives are associated with antiviral activity , whereas 4-methoxy groups enhance metabolic stability .
- Steric Effects : Bulky substituents at C2 (e.g., propyl) may hinder interactions with flat binding pockets, unlike smaller groups like hydroxymethyl .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
